bitalin A-12-O-beta-D-glucopyranoside
Description
Historical Context and Discovery
The discovery and characterization of bitalin A-12-O-beta-D-glucopyranoside emerged from systematic natural product research focused on medicinal plants with traditional therapeutic applications. The compound was first identified through comprehensive phytochemical investigations of Helichrysum italicum, a Mediterranean plant species with well-documented ethnopharmacological uses. The isolation process involved advanced chromatographic techniques applied to methanolic extracts of the plant material, where researchers identified this compound alongside other bioactive constituents including acetophenones and related benzofuran derivatives.
The historical development of research on this compound is intrinsically linked to broader investigations into the chemistry of Helichrysum species, which have been utilized in traditional Mediterranean medicine for centuries. Early phytochemical studies of Helichrysum italicum focused primarily on volatile essential oil components, but subsequent research expanded to include non-volatile phenolic compounds, leading to the identification of this compound. The compound's discovery represents part of a larger effort to characterize bioactive secondary metabolites from plants with established therapeutic traditions.
Research methodology evolution played a crucial role in the compound's characterization. Advanced spectroscopic techniques including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry enabled detailed structural elucidation, providing comprehensive information about the molecular framework and functional groups present in the compound. The development of high-performance liquid chromatography coupled with mass spectrometry facilitated both identification and quantitative analysis of the compound in complex plant matrices.
Nomenclature and Taxonomic Classification
This compound follows systematic chemical nomenclature conventions that reflect its structural characteristics and stereochemical configuration. The International Union of Pure and Applied Chemistry name for this compound is 1-[(2S)-2-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-2,3-dihydro-1-benzofuran-5-yl]ethanone. This systematic name provides precise information about the molecular structure, including stereochemical designations that are crucial for understanding the compound's three-dimensional configuration.
The compound is registered in multiple chemical databases with consistent identification codes. The Chemical Abstracts Service Registry Number is 378254-26-3, providing a unique identifier for the compound in chemical literature and databases. The compound appears in the ChEBI database as CHEBI:168360, reflecting its inclusion in comprehensive chemical ontology systems. PubChem assigns the compound identifier 85391088, facilitating access to computational and experimental data.
Table 1: Chemical Classification and Nomenclature Data
| Parameter | Value |
|---|---|
| Systematic Name | 1-[(2S)-2-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-2,3-dihydro-1-benzofuran-5-yl]ethanone |
| Molecular Formula | C19H24O8 |
| Molecular Weight | 380.40 g/mol |
| Chemical Abstracts Service Registry Number | 378254-26-3 |
| ChEBI Identifier | CHEBI:168360 |
| PubChem Compound Identifier | 85391088 |
| InChI Key | TTWVIHLNMJFBMC-SWAOIJHYSA-N |
Taxonomically, this compound belongs to the broader class of organic oxygen compounds, specifically categorized under organooxygen compounds within the carbohydrates and carbohydrate conjugates group. More specifically, it is classified as a glycosyl compound and further subdivided as an O-glycosyl compound, reflecting the glycosidic linkage between the sugar moiety and the aglycone portion of the molecule.
The compound exhibits characteristics typical of phenolic glycosides, a significant class of secondary metabolites widely distributed in the plant kingdom. Phenolic glycosides are characterized by the attachment of a sugar moiety to a phenolic aglycone through a glycosidic bond, which significantly influences their solubility, stability, and biological activity compared to their aglycone counterparts. The beta-D-glucopyranoside configuration specifically indicates the stereochemical arrangement of the glucose unit and its linkage pattern to the phenolic backbone.
Significance in Biochemistry and Pharmacology
This compound demonstrates considerable significance in biochemistry and pharmacology through its multifaceted biological activities and unique molecular interactions. The compound belongs to the phenolic glycoside class, which is recognized for diverse biological activities including antioxidant, anti-inflammatory, and potential anticancer properties. The glycosidic structure plays a crucial role in determining bioavailability and cellular uptake patterns, as glycosylation typically enhances water solubility while potentially modifying bioactivity compared to the corresponding aglycone.
Biochemically, the compound exhibits several important characteristics that contribute to its biological significance. The presence of multiple hydroxyl groups on the glucose moiety provides opportunities for hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme interactions and membrane transport processes. The benzofuran backbone contributes to the compound's aromatic character and may facilitate interactions with aromatic amino acid residues in proteins, potentially affecting enzyme activity or receptor binding.
Table 2: Pharmacologically Relevant Molecular Properties
| Property | Value | Pharmacological Relevance |
|---|---|---|
| Topological Polar Surface Area | 126.00 Ų | Membrane permeability prediction |
| Hydrogen Bond Acceptors | 8 | Drug-like property assessment |
| Hydrogen Bond Donors | 4 | Bioavailability prediction |
| Rotatable Bonds | 6 | Molecular flexibility |
| Human Intestinal Absorption Probability | 75.77% | Oral bioavailability potential |
| Blood-Brain Barrier Penetration | 57.50% | Central nervous system access |
| Subcellular Localization | Mitochondria (73.22%) | Cellular target prediction |
The compound demonstrates significant potential in various pharmacological applications based on computational predictions and structural analysis. Advanced absorption, distribution, metabolism, excretion, and toxicity modeling indicates favorable human intestinal absorption characteristics with approximately 75.77% probability, suggesting potential for oral bioavailability. The predicted subcellular localization primarily in mitochondria with 73.22% probability suggests possible involvement in cellular energy metabolism and oxidative stress responses.
Research on related phenolic glycosides from Helichrysum italicum extracts has demonstrated significant biological activities including antioxidative, anti-inflammatory, and antimicrobial effects. These activities are attributed to the synergistic effects of various phenolic compounds present in the extracts, with individual compounds like this compound potentially contributing to the overall therapeutic profile. The compound's structural features, particularly the combination of phenolic and glycosidic moieties, position it as a promising candidate for further pharmacological investigation.
The enzymatic synthesis pathways for this compound involve glycosyltransferase-mediated reactions that attach the glucose moiety to the phenolic backbone. These biosynthetic processes are environmentally sensitive and can be optimized through manipulation of reaction conditions including temperature, pH, and substrate concentrations. Understanding these synthetic pathways provides insights into potential biotechnological applications for compound production and structural modification.
From a pharmacological perspective, the compound's interaction profile suggests potential activity against multiple biological targets. Computational analysis indicates possible inhibitory activity against organic anion transporting polypeptides, including OATP1B1 and OATP1B3 with high probability scores of 88.02% and 96.73% respectively. These transporters play crucial roles in drug disposition and organ-specific accumulation, suggesting that the compound may influence pharmacokinetic profiles of co-administered substances.
Properties
Molecular Formula |
C19H24O8 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[(2S)-2-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C19H24O8/c1-9(8-25-19-18(24)17(23)16(22)15(7-20)27-19)14-6-12-5-11(10(2)21)3-4-13(12)26-14/h3-5,14-20,22-24H,1,6-8H2,2H3/t14-,15+,16+,17-,18+,19+/m0/s1 |
InChI Key |
TTWVIHLNMJFBMC-SWAOIJHYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)COC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)COC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
12-HTG cpd 12-hydroxytremetone-12-O-beta-D-glucopyranoside bitalin A bitalin A-12-O-beta-D-glucopyranoside |
Origin of Product |
United States |
Preparation Methods
Core Glycosylation Strategies
The synthesis of β-D-glucopyranosides typically involves the coupling of a protected glucose derivative with an aglycone (the non-sugar component) under controlled conditions. A critical step is the stereoselective formation of the β-glycosidic bond, which requires precise manipulation of protecting groups and reaction parameters. For bitalin A-12-O-β-D-glucopyranoside, the aglycone corresponds to the bitalin A backbone, a benzofuran-based structure with a ketone functional group at position 5.
Protecting Group Selection
Glucose hydroxyl groups are often protected as acetyl or benzylidene derivatives to direct reactivity toward the desired position. For example, the use of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as a glycosyl donor ensures that the anomeric carbon (C1) remains the primary site for nucleophilic attack. This approach has been successfully employed in the synthesis of octyl-β-D-glucopyranoside, where zinc oxide catalyzed the reaction between tetraacetylated bromoglucose and octanol, yielding a 55–65% isolated product after deprotection.
Stereochemical Control
The β-configuration of the glycosidic bond is achieved through neighboring group participation (NGP) by the C2 acetyl group. This mechanism stabilizes the oxocarbenium ion intermediate, favoring the formation of the β-anomer. In the absence of such participation, the reaction may proceed via an SN2 pathway, leading to inversion of configuration.
Proposed Synthetic Route for Bitalin A-12-O-β-D-Glucopyranoside
Step 1: Preparation of the Glycosyl Donor
The synthesis begins with the protection of D-glucose as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Scheme 1). This intermediate is commercially available or can be synthesized from methyl α-D-glucopyranoside via acetylation followed by bromination.
Scheme 1:
Step 2: Glycosylation of the Bitalin A Aglycone
The benzofuran aglycone (bitalin A) must be functionalized with a hydroxyl group at position 12 to serve as the glycosyl acceptor. Assuming this hydroxyl group is present or introduced via prior synthetic modification, the glycosylation proceeds as follows:
Reaction Conditions
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Acceptor: Bitalin A (12-hydroxy derivative)
-
Catalyst: Zinc oxide (ZnO)
-
Solvent: Ethyl acetate or toluene
-
Temperature: Reflux (40–110°C)
The reaction mechanism involves nucleophilic displacement of the bromide by the aglycone’s hydroxyl group, facilitated by ZnO. The use of aprotic solvents and mild bases (e.g., sodium carbonate during workup) minimizes side reactions such as hydrolysis.
Step 3: Deprotection of Acetyl Groups
Following glycosylation, the acetyl protecting groups are removed under basic conditions to yield the free β-D-glucopyranoside:
Deprotection Protocol
-
Reagent: Sodium methoxide (NaOMe) in methanol
-
Conditions: Stirring at room temperature for 4 hours
-
Neutralization: Ion-exchange resin (e.g., Zeo-Karb)
-
Purification: Precipitation via solvent antisolvent systems (e.g., acetone/isohexane)
This step restores the hydroxyl groups on the glucose moiety while preserving the β-glycosidic linkage.
Optimization and Challenges
Stereochemical Purity
Ensuring exclusive β-configuration requires rigorous control of reaction conditions. Polar aprotic solvents (e.g., DMF) or Lewis acids (e.g., Ag₂O) may enhance stereoselectivity but were not employed in the cited patent. Nuclear magnetic resonance (NMR) and optical rotation measurements are critical for confirming anomeric purity.
Purification Techniques
Crude products are typically purified via precipitation or column chromatography. For instance, octyl-β-D-glucopyranoside was isolated by adding water to the reaction mixture, followed by filtration and washing with methanol/water. High-performance liquid chromatography (HPLC) may be necessary for bitalin A-12-O-β-D-glucopyranoside due to its structural complexity.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the common synthetic routes for β-D-glucopyranoside derivatives, and how can they be optimized for reproducibility?
β-D-glucopyranosides are typically synthesized via glycosylation reactions. Key steps include:
- Protecting group strategies : Use of acetyl, benzyl, or benzylidene groups to control regioselectivity (e.g., 4,6-O-benzylidene protection in disaccharide synthesis ).
- Glycosyl donors : Trichloroacetimidate or thioglycoside donors for efficient coupling (e.g., disaccharide donor synthesis with trichloroacetimidate in hyaluronic acid analogs ).
- Validation : Characterization via NMR (1H, 13C) and mass spectrometry to confirm glycosidic linkages and purity .
Q. How can researchers structurally characterize β-D-glucopyranosides to confirm their stereochemistry and substitution patterns?
- NMR spectroscopy : Use DEPT-135 and HSQC to assign anomeric protons (δ 4.3–5.5 ppm for β-linkages) and verify sugar ring conformations .
- X-ray crystallography : For unambiguous confirmation of absolute configuration (e.g., methyl galloyl-β-D-glucopyranoside structures ).
- Enzymatic hydrolysis : β-glucosidase assays to validate glycosidic bond stability (e.g., o-nitrophenyl β-D-glucopyranoside as a substrate ).
Q. What in vitro assays are suitable for screening the biological activity of β-D-glucopyranosides?
- Antioxidant activity : DPPH radical scavenging assays for phenolic glycosides (e.g., kaempferol-3-O-β-D-glucopyranoside ).
- Enzyme inhibition : α-glucosidase or neuraminidase inhibition studies (e.g., curculigoside as an α-glucosidase substrate ).
- Cell-based assays : Cytotoxicity screening in cancer cell lines (e.g., benzyl-protected glucosamine derivatives ).
Advanced Research Questions
Q. How can contradictory data in glycosylation reaction yields be resolved during β-D-glucopyranoside synthesis?
Contradictions often arise from:
- Solvent effects : Compare yields in dichloromethane vs. acetonitrile, as polarity impacts donor activation .
- Temperature control : Low-temperature conditions (−40°C) for stereoselective β-linkage formation .
- Catalyst optimization : Use of Lewis acids (e.g., TMSOTf) or enzymatic catalysts (e.g., glycosynthases) to enhance regioselectivity .
Q. What advanced analytical techniques are critical for resolving complex glycoside mixtures in natural product extracts?
- LC-HRMS/MS : Hyphenated with molecular networking to dereplicate glycosides (e.g., flavonoid-O-glucopyranosides in plant extracts ).
- Ion mobility spectrometry : Separates isomers with identical masses but differing glycosidic linkages .
- Isotopic labeling : 13C-glucose feeding studies to trace biosynthetic pathways .
Q. How do β-D-glucopyranoside substitutions (e.g., acyl or aryl groups) influence interactions with viral glycoproteins?
- Molecular docking : Simulate binding to viral neuraminidase or spike proteins (e.g., sialoside analogs targeting influenza ).
- Surface plasmon resonance (SPR) : Measure binding affinities of modified glucosides (e.g., benzyl-2-acetamido derivatives ).
- Metadynamics simulations : Study glycoside flexibility during receptor binding .
Q. What strategies address challenges in scaling up β-D-glucopyranoside synthesis for preclinical studies?
- Flow chemistry : Continuous glycosylation reactors to improve yield and reduce purification steps .
- Enzymatic cascades : Combine glycosyltransferases and UDP-glucose recycling systems for sustainable production .
- Quality-by-design (QbD) : DOE approaches to optimize reaction parameters (e.g., pH, temperature gradients) .
Methodological Best Practices
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., PubChem data ).
- Reproducibility : Document protecting group strategies and catalyst loadings in full (per Beilstein Journal guidelines ).
- Ethical reporting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
